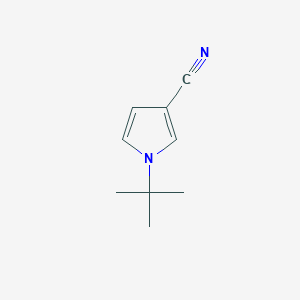

1-(tert-Butyl)-1H-pyrrole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(tert-Butyl)-1H-pyrrole-3-carbonitrile, commonly known as tert-butyl pyrrole-3-carbonitrile (tBPCN), is a heterocyclic compound that is used in a variety of scientific and industrial applications. tBPCN is a versatile molecule that can be used in synthetic organic chemistry and as a model compound for studying biochemical and physiological processes. It is also used as a catalyst in chemical reactions, as a reagent for the synthesis of other compounds, and as a starting material for the preparation of new materials.

Aplicaciones Científicas De Investigación

Electrochemical Applications

The electropolymerization of pyrrole derivatives, including structures similar to 1-(tert-Butyl)-1H-pyrrole-3-carbonitrile, has been explored for supercapacitor applications. These derivatives show promise in creating copolymers with high specific capacitance and improved cycling stability, which are crucial for energy storage technologies (Yue et al., 2012).

Synthesis and Structural Studies

Research on derivatives of this compound has provided efficient access to N-(pyrrol-2-yl)amines through a two-step synthesis sequence. These compounds serve as key synthetic intermediates for the synthesis of valuable compounds, offering insights into the molecular conformations and interactions critical for designing novel molecules (Macías et al., 2018).

Catalysis

Palladium catalysts incorporating pyrrole derivatives demonstrate significant activity in alkoxycarbonylation reactions of alkenes. These catalyst systems facilitate the transformation of a wide range of olefins, including sterically hindered and demanding substrates, into esters with high yield and selectivity. This advancement could have a profound impact on chemical synthesis and industrial processes (Dong et al., 2017).

Pharmaceutical Applications

The synthesis of fluorinated pyrrolo[2,3-b]pyridine derivatives from this compound aims at developing novel inhibitors for enzymes like ADAs and IMPDH. These derivatives have potential therapeutic applications, highlighting the versatility of pyrrole derivatives in drug discovery (Iaroshenko et al., 2009).

Material Science

Research on the chemical modification of calix[4]arenes with pyrrole derivatives, including those related to this compound, has led to the synthesis of novel compounds with potential applications in materials science. These compounds are useful as precursors for designing materials with specific functionalities and enhanced properties (Collins et al., 1991).

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure to pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

1-tert-butylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-9(2,3)11-5-4-8(6-10)7-11/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAPTCKGANONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

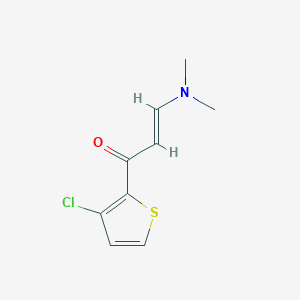

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)

![2-Ethyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2764838.png)

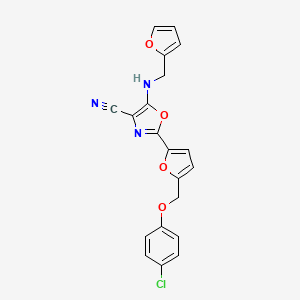

![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2764842.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)

![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)

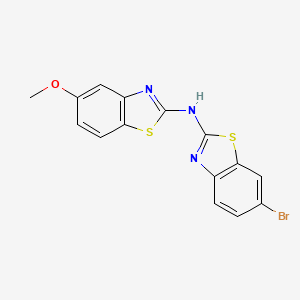

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)